molecular formula C12H10BrN7OS B11040648 6-(4-bromo-1H-pyrazol-5-yl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-bromo-1H-pyrazol-5-yl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11040648
M. Wt: 380.23 g/mol
InChI Key: HZQNKZXOSDJXCT-UHFFFAOYSA-N
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Description

4-{[6-(4-BROMO-1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-3,5-DIMETHYLISOXAZOLE is a complex organic compound that features a unique combination of pyrazole, triazole, thiadiazole, and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[6-(4-BROMO-1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-3,5-DIMETHYLISOXAZOLE typically involves multi-step reactions starting from commercially available precursors. The process often includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Construction of the triazole-thiadiazole framework: This step involves the cyclization of a suitable precursor in the presence of sulfur and nitrogen sources under controlled conditions.

    Attachment of the isoxazole ring: This is usually done via a cycloaddition reaction involving nitrile oxides and alkenes.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing solvents that maximize solubility and minimize side reactions.

    Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[6-(4-BROMO-1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-3,5-DIMETHYLISOXAZOLE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced analogs with hydrogenated functional groups.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-{[6-(4-BROMO-1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-3,5-DIMETHYLISOXAZOLE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 4-{[6-(4-BROMO-1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-3,5-DIMETHYLISOXAZOLE involves interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA or RNA to alter gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[6-(4-BROMO-1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-3,5-DIMETHYLISOXAZOLE is unique due to its multi-ring structure, which imparts distinct chemical and biological properties not commonly found in simpler compounds.

Properties

Molecular Formula

C12H10BrN7OS

Molecular Weight

380.23 g/mol

IUPAC Name

4-[[6-(4-bromo-1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C12H10BrN7OS/c1-5-7(6(2)21-19-5)3-9-15-17-12-20(9)18-11(22-12)10-8(13)4-14-16-10/h4H,3H2,1-2H3,(H,14,16)

InChI Key

HZQNKZXOSDJXCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC2=NN=C3N2N=C(S3)C4=C(C=NN4)Br

Origin of Product

United States

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